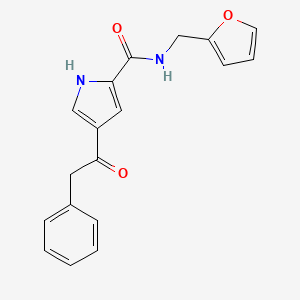

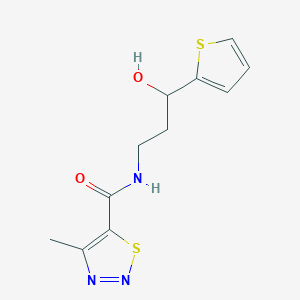

![molecular formula C9H12N2O2S B2713542 methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate CAS No. 338750-40-6](/img/structure/B2713542.png)

methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate” is a chemical compound with the molecular formula C9H12N2O2S . It is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are known for their wide range of properties and applications, including their use in industrial chemistry, material science, and medicinal chemistry .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate” is based on a thiophene core, which is a five-membered ring containing one sulfur atom . The compound also contains functional groups such as a carboxylate ester and a dimethylamino group .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, Wang’s group demonstrated that the nature of the sulfur reagent significantly impacts reaction selectivity . In their study, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) underwent a cyclization reaction, producing 2,3,5-trisubstituted thiophenes and 3-thienyl disulfides .Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate” include a molecular weight of 212.27 . The compound should be stored at a temperature between 2 and 8 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- One-Pot Synthesis of Tetrasubstituted Thiophenes : A novel one-pot multicomponent protocol was developed for the synthesis of tetrasubstituted thiophenes, showcasing the efficiency and versatility of these compounds in chemical synthesis (Sahu et al., 2015).

- Biological Activities : Thiophene-3-carboxamide derivatives, including those with dimethylamino groups, exhibit antibacterial and antifungal activities. The study highlighted the potential of these compounds in developing new antimicrobial agents (Vasu et al., 2003).

Antimicrobial and Antifungal Activities

- Antimicrobial Activity of Thiophene Derivatives : New thiophene derivatives carrying the sulfonamide moiety have been synthesized and evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria and fungi. Some compounds displayed significant activity, suggesting their potential as antimicrobial agents (Ghorab et al., 2017).

Applications in Sensing and Detection

- Fluorescent Probes for Metal Ions and Amino Acids : New polythiophene-based conjugated polymers have been synthesized and shown to exhibit high selectivity and sensitivity towards Hg2+ and Cu2+ in methanol aqueous solutions. These findings indicate their application as sensitive fluorescent probes for detecting metal ions and amino acids in environmental and biological samples (Guo et al., 2014).

Genotoxic and Carcinogenic Potentials

- Assessment of Genotoxic and Carcinogenic Potentials : The genotoxic/mutagenic and carcinogenic potentials of methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, a precursor to articaine, were evaluated. This study contributes to understanding the toxicological profiles of thiophene derivatives and their safety in pharmaceutical applications (Lepailleur et al., 2014).

Antiproliferative Activities

- Novel Thiophene and Thienopyrimidine Derivatives : A series of thiophene derivatives were synthesized and tested for their antiproliferative activity on cancer cell lines. The study identified compounds with significant activity, highlighting the therapeutic potential of thiophene derivatives in cancer treatment (Ghorab et al., 2013).

Zukünftige Richtungen

Thiophene derivatives continue to attract interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists in the development of advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of “methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate” and other thiophene derivatives, as well as developing more efficient synthesis methods.

Eigenschaften

IUPAC Name |

methyl 2-[(E)-dimethylaminomethylideneamino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-11(2)6-10-8-7(4-5-14-8)9(12)13-3/h4-6H,1-3H3/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUNYBLJEOERSZ-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C=CS1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=C(C=CS1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2713460.png)

![Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2713461.png)

![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine](/img/structure/B2713463.png)

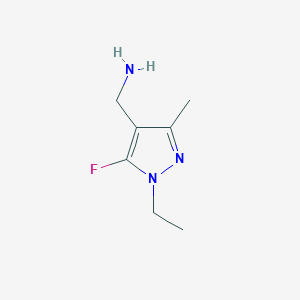

![6-(4-fluorobenzyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2713465.png)

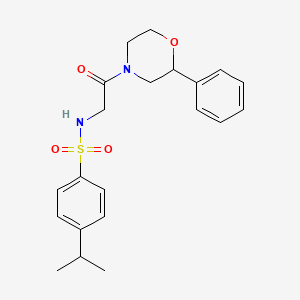

![4-cyclohexyl-N-[2-(piperazin-1-ylsulfonyl)ethyl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B2713472.png)

![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole](/img/structure/B2713474.png)

![2-Chloro-N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2713476.png)

![6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2713478.png)

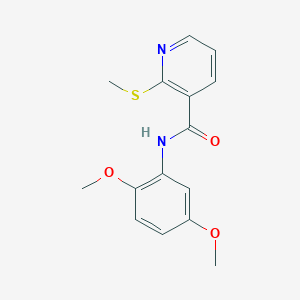

![Ethyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2713481.png)